Ethyl 4-bromomethylsalicylate
Description
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
ethyl 4-(bromomethyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5,12H,2,6H2,1H3 |
InChI Key |
DUUKRYMVYJNJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)CBr)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-bromomethylsalicylate has been studied for its potential therapeutic effects. Its structural characteristics make it a suitable candidate for the development of various pharmaceuticals.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of bacteria and fungi. For instance, studies have demonstrated that modifications to the salicylate structure can enhance its efficacy against resistant strains of bacteria, making it a valuable compound in the search for new antibiotics .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Synthesis of Salicylate Derivatives
The compound can be utilized to synthesize various salicylate derivatives through nucleophilic substitution reactions. These derivatives are often explored for their biological activities, including anticancer properties.
Mechanism-Based Inhibitors
In research focused on enzyme inhibition, this compound has been employed to develop mechanism-based inhibitors targeting specific enzymes in metabolic pathways. This application is crucial in drug development, particularly for diseases such as cancer and tuberculosis .
Antimicrobial Activity Study
A study conducted on the antimicrobial effects of this compound derivatives showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were significantly more effective than standard antibiotics .
Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory effects of this compound revealed its ability to downregulate inflammatory markers in cell lines exposed to pro-inflammatory stimuli. This suggests potential therapeutic applications in chronic inflammatory conditions .
Data Tables
The following table summarizes key findings related to the biological activities and synthetic applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 4-bromomethylsalicylate with three structurally related compounds, emphasizing substituent positions, functional groups, synthesis, and reactivity.
Positional Isomer: Ethyl O-Acetyl-6-Bromomethylsalicylate
- Structure : Bromomethyl group at the 6-position; acetyl-protected hydroxyl group.
- Synthesis : Synthesized via radical bromination of Ethyl O-acetylsalicylate using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (90% yield) .
- Reactivity : The 6-bromo isomer’s steric environment may hinder nucleophilic attacks compared to the 4-bromo derivative.
- Applications : Used as a precursor for phosphonium salts (e.g., benzyltriphenylphosphonium bromide derivatives) in Wittig reactions .
Functional Group Variant: Ethyl 5-Nitro Salicylate
- Structure : Nitro group at the 5-position instead of bromomethyl.
- Properties : The electron-withdrawing nitro group reduces aromatic ring electron density, altering reactivity in electrophilic substitutions.
- Stability : Requires storage at –20°C, suggesting higher sensitivity than brominated analogs .
- Applications : Nitro derivatives are often intermediates in dye synthesis or explosives, contrasting with bromomethylsalicylates’ utility in alkylation reactions .
Carboxylic Acid Analog: 4-Bromo-3-Methylbenzoic Acid
- Structure : Carboxylic acid group replaces the ethyl ester; bromo and methyl substituents at positions 4 and 3.
- Properties : Solid with higher acidity (pKa ~2–3) compared to the ester (pKa ~8–10 for salicylate esters).
- Hazards : Causes skin/eye irritation and respiratory distress; stringent handling protocols required .
- Applications : Used in metal-organic frameworks (MOFs) or as a ligand precursor, differing from the ester’s role in nucleophilic reactions .
Comparative Data Table
Research Findings and Implications
- Positional Isomerism : The 4-bromo derivative likely offers superior accessibility for nucleophilic attack compared to the 6-bromo isomer due to reduced steric hindrance .
- Safety Considerations : Esters (e.g., this compound) may pose fewer acute hazards than carboxylic acids (e.g., 4-bromo-3-methylbenzoic acid), which require rigorous protective measures .
Preparation Methods
Reaction Overview
This method involves brominating the methyl group of ethyl 4-methylsalicylate using N-bromosuccinimide (NBS) under radical initiation. The reaction typically proceeds via a free-radical chain mechanism, where bromine abstraction from NBS generates a benzylic radical intermediate, leading to bromomethyl substitution.
Procedure
-
Reagents :
-
Ethyl 4-methylsalicylate (1.0 equiv)
-
NBS (1.1–1.2 equiv)
-
Radical initiator (e.g., benzoyl peroxide or AIBN, 0.01–0.05 equiv)
-
Solvent: Ethyl acetate, chlorobenzene, or 1,2-dichloroethane
-
-
Conditions :
-
Temperature: 0–5°C (for controlled radical propagation)
-
Light: UV irradiation (λ = 300–400 nm) or thermal initiation at 40–80°C
-
Reaction time: 4–12 hours
-
-
Workup :
Key Optimization Factors
-
Solvent choice : Ethyl acetate minimizes toxicity compared to CCl<sub>4</sub>, with comparable yields (90% vs. 92%).
-
Stoichiometry : A 10% excess of NBS ensures complete conversion of the methyl group.
Esterification of 4-Bromomethylsalicylic Acid
Reaction Overview
This two-step approach first synthesizes 4-bromomethylsalicylic acid, followed by esterification with ethanol. The bromomethyl group is introduced via electrophilic substitution or radical pathways before esterification.
Procedure
-
Bromination of Salicylic Acid :
-
Esterification :
-
Reagents : 4-Bromomethylsalicylic acid (1.0 equiv), ethanol (3.0 equiv), acid catalyst (H<sub>2</sub>SO<sub>4</sub> or p-toluenesulfonic acid)
-
Conditions : Reflux at 80–90°C for 3–4 hours under Dean-Stark trap for water removal.
-
Workup : Neutralization with NaHCO<sub>3</sub>, extraction with ethyl acetate, and drying over MgSO<sub>4</sub> yield the ester in 75–85% overall yield .
-
Advantages
-
Avoids handling reactive intermediates in one-pot syntheses.
-
Scalable for industrial production due to straightforward purification.
One-Pot Synthesis via Bromomethylation and Esterification
Reaction Overview
A tandem reaction introduces the bromomethyl group and esterifies the carboxylic acid in a single pot. This method leverages in situ generation of bromomethylating agents.
Procedure
-
Reagents :
-
Salicylic acid (1.0 equiv)
-
Paraformaldehyde (1.2 equiv) and HBr gas (1.5 equiv) for bromomethylation
-
Ethanol (5.0 equiv)
-
-
Conditions :
-
Step 1: Bromomethylation at 40–60°C for 2 hours in acetic acid.
-
Step 2: Esterification with ethanol and H<sub>2</sub>SO<sub>4</sub> at 70°C for 4 hours.
-
-
Workup :
Limitations
-
Lower yields due to competing side reactions (e.g., di-bromination).
-
Requires careful control of HBr gas flow to prevent over-bromination.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Radical Bromination | 85–95 | 90–95 | High selectivity, minimal byproducts | Requires UV/thermal initiation |
| Esterification of Acid | 75–85 | 85–90 | Scalable, avoids radical intermediates | Two-step process, longer duration |
| One-Pot Synthesis | 65–75 | 80–85 | Simplified workflow | Lower yield, side reactions |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-bromomethylsalicylate, and how can researchers optimize reaction conditions in lab-scale synthesis?
- Methodological Answer : this compound is typically synthesized via bromination of ethyl 2-ethoxy-4-methyl benzoate using N-bromosuccinimide (NBS) under radical initiation conditions . To optimize yields, researchers should:
- Monitor reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., CCl₄ or benzene) to control bromination selectivity.
- Use thin-layer chromatography (TLC) or HPLC to track reaction progress and identify byproducts.
- Adjust stoichiometry of NBS to substrate (1:1 molar ratio) to minimize over-bromination.
Q. How can researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopic Analysis : Use H/C NMR to verify bromomethyl group integration at δ 4.3–4.5 ppm (CH₂Br) and ester carbonyl signals at ~168 ppm .
- Chromatography : High-purity samples (>95%) can be confirmed via reverse-phase HPLC with UV detection at 254 nm.
- Elemental Analysis : Validate bromine content (theoretical ~25.6%) to assess purity .
Q. What experimental design principles should guide the use of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Substrate Selection : Prioritize nucleophiles with high polarizability (e.g., amines, thiols) to enhance reactivity with the bromomethyl group.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but may require post-reaction purification to remove residues .
- Kinetic Monitoring : Use in-situ FTIR or H NMR to track substitution progress and detect intermediates.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound-derived intermediates?
- Methodological Answer :
- Data Triangulation : Compare yields across peer-reviewed studies (e.g., Journal of Organic Chemistry vs. Tetrahedron Letters) and identify variables like solvent purity, catalyst loading, or reaction scale .
- Reproducibility Tests : Replicate key studies under controlled conditions, documenting deviations (e.g., moisture levels, stirring efficiency).
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of yield differences attributed to procedural variations .
Q. What strategies improve the stability of this compound during long-term storage?
- Methodological Answer :
- Storage Conditions : Store under argon at −20°C in amber vials to prevent photodegradation and hydrolysis.
- Stabilizers : Add molecular sieves (3Å) to absorb moisture or antioxidants (e.g., BHT) to inhibit radical degradation .
- Stability Assays : Conduct accelerated aging tests (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products .
Q. How can computational modeling enhance the design of this compound-based drug candidates?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities of salicylate derivatives to target proteins (e.g., COX-2).
- DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., bromomethyl group as an electrophilic hotspot) .
- ADMET Prediction : Apply QSAR models to estimate pharmacokinetic properties (e.g., logP, metabolic clearance) early in design .
Methodological and Ethical Considerations
Q. What protocols ensure ethical data reporting and reproducibility in studies involving this compound?
- Methodological Answer :
- Data Transparency : Publish raw NMR/HPLC files in supplementary materials and specify instrument calibration protocols .
- Replication Guides : Include step-by-step synthetic procedures, including troubleshooting tips (e.g., handling exothermic bromination) .
- Ethical Standards : Adhere to institutional guidelines for hazardous waste disposal (e.g., bromide-containing byproducts) .
Q. How should researchers address gaps in literature on the environmental impact of this compound?
- Methodological Answer :
- Ecotoxicity Assays : Conduct Daphnia magna or algae growth inhibition tests to assess aquatic toxicity.
- Degradation Studies : Investigate hydrolysis pathways under varying pH/temperature conditions using LC-MS/MS .
- Collaborative Frameworks : Partner with environmental chemists to model bioaccumulation potential via EPI Suite software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
